4-(Difluoromethyl)-1,2-difluorobenzene
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Overview
Description
“4-(Difluoromethyl)-1,2-difluorobenzene” is a type of organic compound that contains a benzene ring with difluoromethyl and difluorobenzene functional groups . It’s part of a broader class of compounds known as organofluorines, which are characterized by the presence of a carbon-fluorine bond .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been a topic of interest in recent years. One approach involves difluoromethylation processes based on X–CF2H bond formation, where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzene ring, which is a cyclic compound with alternating double and single bonds. Attached to this ring are difluoromethyl and difluorobenzene functional groups .Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse and depend on the specific conditions and reagents used. For instance, difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry .Scientific Research Applications
Biodegradation and Environmental Applications
The compound 4-(Difluoromethyl)-1,2-difluorobenzene, under the broader category of difluorobenzenes, has been studied for its biodegradation properties. Specifically, Labrys portucalensis, a microbial strain, has demonstrated the ability to degrade difluorobenzenes, compounds often used in the industrial synthesis of pharmaceutical and agricultural chemicals. The strain was particularly effective in degrading 1,3-difluorobenzene and exhibited cometabolic degradation of 1,4-difluorobenzene. These findings are significant as they offer insights into bioremediation strategies for environmental contaminants (Moreira et al., 2009).
Organometallic Chemistry and Catalysis
This compound is recognized for its role in organometallic chemistry and catalysis. Fluorobenzenes like this compound are increasingly used as solvents in organometallic chemistry and transition-metal-based catalysis due to their weak binding to metal centers, making them suitable as non-coordinating solvents or as ligands that can be readily displaced. Moreover, these compounds, including 1,2-difluorobenzene, are chemically inert, but can undergo C-H and C-F bond activation when exposed to highly reactive transition metal complexes. This feature opens up new avenues in organic synthesis (Pike et al., 2017).
Photoluminescence and Material Science
In material science, derivatives of this compound, such as trifluorene containing 2,4-difluorobenzene, have been identified for their high photoluminescence quantum efficiency. This property is significant for applications in optoelectronics and photonics, where materials with high photoluminescence are desired. The unique function of fluorine in these compounds contributes to their superior optical properties (Jiang et al., 2006).
Fluorination Reactions
In synthetic chemistry, this compound is involved in various fluorination reactions. For instance, the photocatalyzed oxidation of benzylic compounds in the presence of 1,2,4,5-tetracyanobenzene and Selectfluor offers a synthetically efficient pathway to electron-deficient, less substituted benzylic fluorides. This method is notable for being metal-free, mild, and cost-effective, highlighting the compound's utility in facilitating important chemical transformations (Bloom et al., 2014).
Future Directions
Properties
IUPAC Name |
4-(difluoromethyl)-1,2-difluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOWIQSPHDVGDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673318 |
Source
|
Record name | 4-(Difluoromethyl)-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214379-64-2 |
Source
|
Record name | 4-(Difluoromethyl)-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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